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molecular formula C8H10FNO B8749413 2-(5-Fluoropyridin-2-yl)propan-2-ol

2-(5-Fluoropyridin-2-yl)propan-2-ol

Cat. No. B8749413
M. Wt: 155.17 g/mol
InChI Key: RXAPVYPRJHDQPP-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a stirred solution of 2-bromo-5-fluoropyridine (1.0 g, 5.7 mmol) in diethyl ether (20 ml) under a nitrogen atmosphere at −78° C. was added sesBuLi (4.87 ml of a 1.4 M solution in heptanes, 6.8 mmol). The resulting dark orange solution was stirred for 30 minutes at −78° C. and acetone (0.84 ml, 11.4 mmol) was then added dropwise. After a further 1 hour the reaction temperature was raised to room temperature giving a clear yellow solution. This was quenched with water (2 ml), diluted with EtOAc (30 ml) and washed with water (2×20 ml), dried (MgSO4), filtered and concentrated. The residue was purified via silica FCC (using a gradient of eluents; 9:1 to 4:6 hexane/diethyl ether) to give the title product as colourless oil (395 mg, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[CH3:9][C:10]([CH3:12])=[O:11]>C(OCC)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]([OH:11])([CH3:12])[CH3:9])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
heptanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting dark orange solution was stirred for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 1 hour the reaction temperature was raised to room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
giving a clear yellow solution
CUSTOM
Type
CUSTOM
Details
This was quenched with water (2 ml)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (30 ml)
WASH
Type
WASH
Details
washed with water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica FCC (

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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